

2-Cyclopentenone chemical formula and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclopentenone

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An In-depth Technical Guide to **2-Cyclopentenone**: Chemical Properties, Synthesis, and Biological Relevance

Abstract

2-Cyclopentenone, a cyclic enone with the chemical formula C_5H_6O , serves as a pivotal structural motif in a vast array of natural products and pharmaceutically active compounds.[1][2] Its unique electronic and structural features, characterized by a conjugated ketone and alkene system within a five-membered ring, impart a distinct reactivity profile that makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of **2-Cyclopentenone**, detailing its chemical structure, physical properties, key synthetic methodologies, and its significant role in biological signaling pathways, particularly in the context of inflammation and cancer research.

Chemical Structure and Formula

2-Cyclopentenone is an organic compound consisting of a five-membered carbon ring containing a ketone functional group and a carbon-carbon double bond in conjugation with the carbonyl group.[1]

- Chemical Formula: C_5H_6O [1][3]
- IUPAC Name: Cyclopent-2-en-1-one[1][4]

- Molar Mass: 82.10 g/mol [1][4]
- CAS Number: 930-30-3[3][4]

The structure of **2-Cyclopentenone** is depicted below.

Caption: Chemical structure of **2-Cyclopentenone** (C₅H₆O).

Physicochemical Properties

2-Cyclopentenone is a colorless to light yellow liquid at room temperature.[1][4] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₅ H ₆ O	[1][3]
Molar Mass	82.102 g·mol ⁻¹	[1]
Density	0.98 g/mL at 25 °C	[1]
Boiling Point	150 °C (at 760 mmHg)	[1]
64-65 °C (at 19 mmHg)		
Flash Point	42 °C (108 °F)	[1]
Refractive Index (n ₂₀ /D)	1.481	
Solubility	Almost insoluble in water	[1]
Soluble in alcohol	[5]	

Spectroscopic Data

The structural features of **2-Cyclopentenone** give rise to characteristic spectroscopic signatures.

Spectroscopic Data	Characteristic Peaks / Shifts	Reference
^1H NMR (CDCl_3 , 89.56 MHz)	$\delta = 7.75$ ppm (m, 1H, $=\text{CH}-\text{C}=\text{O}$)	[6]
$\delta = 6.21$ ppm (m, 1H, $=\text{CH}$)	[6]	
$\delta = 2.70$ ppm (m, 2H, $-\text{CH}_2-\text{C}=\text{O}$)	[6]	
$\delta = 2.36$ ppm (m, 2H, $-\text{CH}_2-$)	[6]	
IR (Gas Phase)	$\sim 1730\text{ cm}^{-1}$ ($\text{C}=\text{O}$ stretch, strong)	[7][8]
$\sim 1650\text{ cm}^{-1}$ ($\text{C}=\text{C}$ stretch, medium)	[7][8]	
$\sim 3050\text{ cm}^{-1}$ ($=\text{C}-\text{H}$ stretch)	[7][8]	
Mass Spectrometry (EI)	$m/z = 82$ (M^+)	[3]
$m/z = 54, 53$	[3]	

Synthesis and Experimental Protocols

A variety of synthetic routes are available for the preparation of the **2-cyclopentenone** core.[2] One of the most common laboratory-scale methods is the acid-catalyzed dehydration of cyclopentenediols.[1][9]

Protocol: Acid-Catalyzed Dehydration of Cyclopentenediols

This procedure outlines a robust method for synthesizing **2-cyclopentenone** from a mixture of cyclopentenediols.[9]

Materials:

- Cyclopentenediol mixture (100 g, 1.0 mole)

- p-Toluenesulfonic acid monohydrate (1-2 g)
- Methylene chloride (150 mL)
- Anhydrous sodium sulfate
- Carborundum boiling chips

Equipment:

- 250-mL round-bottom flask
- Short path vacuum distillation apparatus
- Condenser
- 250-mL receiving flask, cooled in an ice bath
- Heat source (e.g., infrared heat lamp with a Variac)
- Vigreux column

Procedure:

- Place 100 g of the cyclopentenediol mixture and a few boiling chips into the 250-mL round-bottom flask.
- Assemble the vacuum distillation apparatus. The receiving flask should be cooled in an ice bath.
- Heat the mixture to 50–55 °C.
- Briefly open the flask, add 1-2 g of p-toluenesulfonic acid monohydrate, and immediately re-seal the system.
- Reduce the pressure to 10–15 mm Hg.
- Continue heating carefully. A mixture of **2-cyclopentenone** and water will begin to distill over, with the head temperature rising from approximately 45 °C to 60 °C.

- Gradually increase the flask temperature to maintain a steady distillation rate until about 10% of the original volume remains in the distilling flask. The process typically takes 30-60 minutes.
- Dissolve the distillate in 150 mL of methylene chloride and dry the solution over anhydrous sodium sulfate.
- Carefully remove the methylene chloride by distillation through a Vigreux column.
- Purify the resulting residue by distillation to yield 44–49 g (53–60%) of pure **2-cyclopentenone** (b.p. 151–154 °C).^[9]

Caption: Workflow for the synthesis of **2-Cyclopentenone** via dehydration.

Other Synthetic Strategies

Several other powerful methods are employed for constructing the **2-cyclopentenone** ring system:

- Nazarov Cyclization: An acid-catalyzed 4π -electrocyclic ring closure of divinyl ketones.^{[1][10]}
- Pauson–Khand Reaction: A $[2+2+1]$ cycloaddition of an alkene, an alkyne, and carbon monoxide, often catalyzed by cobalt complexes.^{[1][2]}
- Saegusa–Ito Oxidation: The oxidation of cyclopentanone silyl enol ethers to form the corresponding enone.^[1]
- Ring-Closing Metathesis: Cyclization of appropriate diene precursors using catalysts like Grubbs' catalyst.^[1]

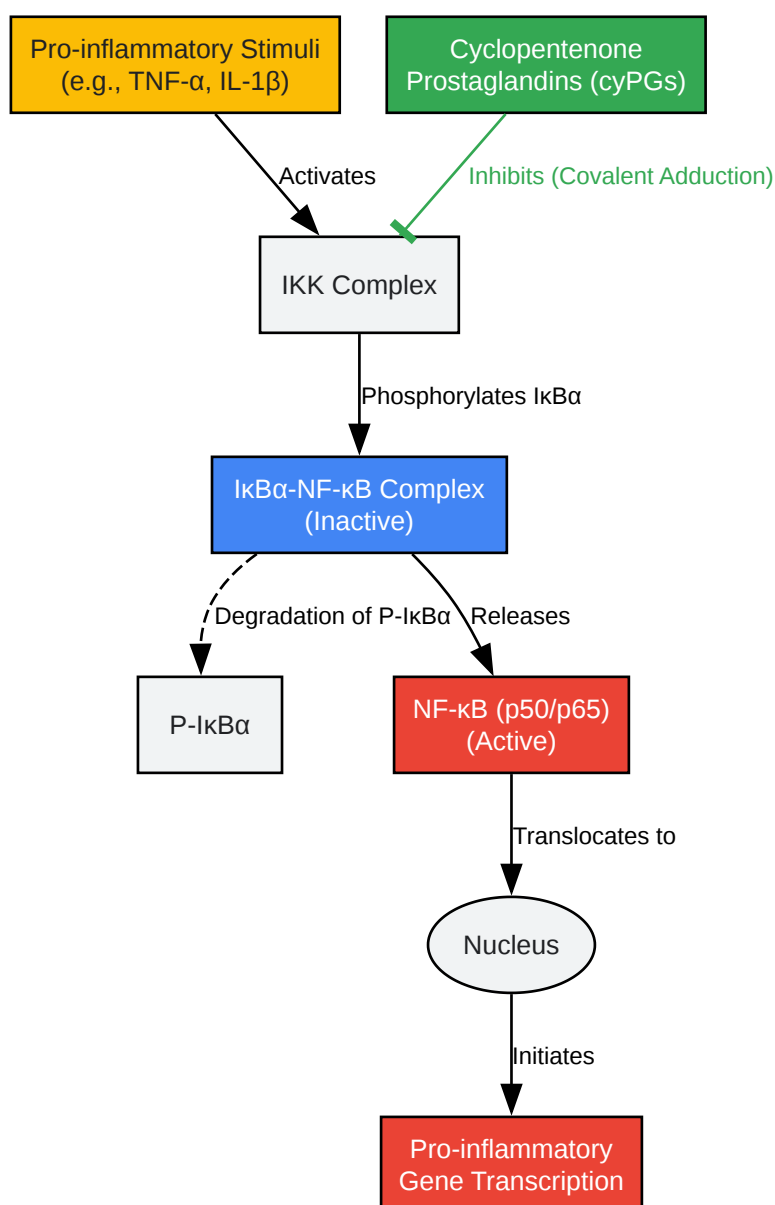
Reactions and Biological Significance

As an α,β -unsaturated ketone, **2-cyclopentenone** readily undergoes nucleophilic conjugate addition (Michael reaction) and participates as a dienophile in Diels-Alder reactions.^[1] This reactivity is central to its role in both organic synthesis and biological systems.

The cyclopentenone ring is a core feature of prostaglandins, a class of lipid mediators involved in inflammation.^{[1][11]} Cyclopentenone prostaglandins (cyPGs), such as 15-deoxy- $\Delta^{12,14}$ -

prostaglandin J₂ (15d-PGJ₂), are known to possess potent anti-inflammatory, anti-viral, and anti-neoplastic properties.[12][13]

A primary mechanism for their anti-inflammatory action is the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12] The electrophilic carbon in the cyclopentenone ring can covalently adduct to cysteine residues in key signaling proteins, such as I κ B kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of the NF- κ B inhibitor, I κ B α . This sequesters NF- κ B in the cytoplasm and prevents the transcription of pro-inflammatory genes.[12]



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Caption: Inhibition of the NF- κ B signaling pathway by cyclopentenones.

Conclusion

2-Cyclopentenone is more than a simple organic molecule; it is a versatile building block in chemical synthesis and a key pharmacophore in drug discovery. Its well-defined structure and reactivity, coupled with its presence in biologically potent natural products, ensure its continued importance for researchers in chemistry, biology, and medicine. A thorough understanding of its properties, synthesis, and biological interactions is crucial for leveraging its potential in the development of novel therapeutics.

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- To cite this document: BenchChem. [2-Cyclopentenone chemical formula and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7768284#2-cyclopentenone-chemical-formula-and-structure]

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